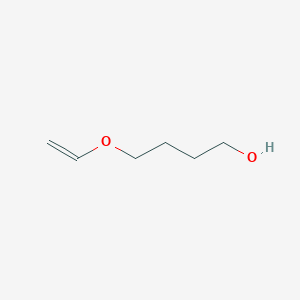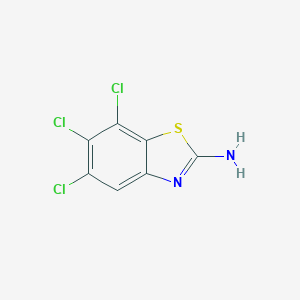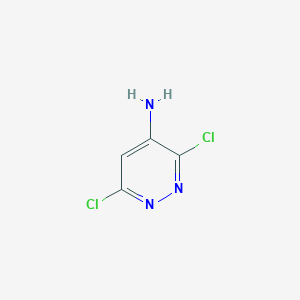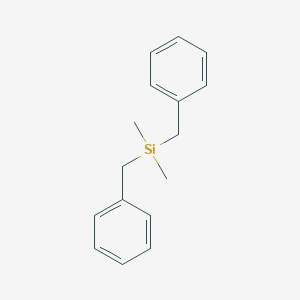
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C12H27NO2Si. It is a derivative of silane, featuring a cyclohexylaminomethyl group attached to an ethoxydimethylsilane backbone. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine typically involves the reaction of cyclohexylamine with ethoxydimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
Cyclohexylamine+Ethoxydimethylchlorosilane→this compound+HCl
The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is utilized in several scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: In the modification of biomolecules for enhanced stability and functionality.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine involves its ability to form stable bonds with various substrates through its silane group. The ethoxy groups can be hydrolyzed to form silanols, which can then condense to form siloxane bonds. The amino group can participate in nucleophilic substitution reactions, allowing the compound to interact with a wide range of molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylethoxysilane: Similar in structure but lacks the cyclohexylaminomethyl group.
Diethoxydimethylsilane: Contains two ethoxy groups and two methyl groups attached to silicon.
(N-cyclohexylaminomethyl)triethoxysilane: Contains three ethoxy groups instead of one.
Uniqueness
N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is unique due to the presence of the cyclohexylaminomethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong and stable bonds with various substrates.
Propriétés
Numéro CAS |
18023-58-0 |
|---|---|
Formule moléculaire |
C11H25NOSi |
Poids moléculaire |
215.41 g/mol |
Nom IUPAC |
N-[[ethoxy(dimethyl)silyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C11H25NOSi/c1-4-13-14(2,3)10-12-11-8-6-5-7-9-11/h11-12H,4-10H2,1-3H3 |
Clé InChI |
ONMZDUZITBNSEH-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)CNC1CCCCC1 |
SMILES canonique |
CCO[Si](C)(C)CNC1CCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)






